BenchChemオンラインストアへようこそ!

L-tert-leucine hydrochloride

HIV Protease Inhibitors Oral Bioavailability Peptidomimetics

L-tert-Leucine hydrochloride is the preferred chiral building block for medicinal chemistry and peptide synthesis where steric hindrance and conformational rigidity are critical. Unlike proteinogenic L-leucine or L-valine, its tert-butyl side chain imparts superior metabolic stability and oral bioavailability in protease inhibitor design, as validated in HIV-1 programs. In amide coupling, derivatives achieve ≤3% epimerization, preserving stereochemical integrity essential for biological activity. Industrial biotech teams can also source this hydrochloride salt for enzymatic conversion to the free amino acid using high-performance LeuDH enzymes (kcat/Km up to 24.49 s⁻¹ mM⁻¹), enabling cost-effective manufacturing with >99% ee. Procure with specifications optimized for your application: ≥95% chemical purity baseline, with >99% enantiomeric excess required for pharmaceutical synthesis and chiral ligand development.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 139163-43-2
Cat. No. B3177225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-tert-leucine hydrochloride
CAS139163-43-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t4-;/m1./s1
InChIKeyOLMBOHVAVKHHTK-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-tert-Leucine Hydrochloride (CAS 139163-43-2) as a Non-Proteinogenic Chiral Building Block


L-tert-Leucine hydrochloride (CAS 139163-43-2) is the hydrochloride salt form of L-tert-leucine, a non-proteinogenic, chiral amino acid [1]. Distinguished by its sterically hindered tert-butyl side chain, this compound serves as a critical chiral building block and intermediate in pharmaceutical synthesis . Its unique structure imparts enhanced conformational rigidity and hydrophobicity compared to proteinogenic leucine isomers, making it valuable in the design of enzyme-resistant peptides and protease inhibitors [2].

Why L-tert-Leucine Hydrochloride (CAS 139163-43-2) Cannot Be Substituted with L-Leucine or Other Isomers


Direct substitution of L-tert-leucine hydrochloride with its cheaper, proteinogenic isomer L-leucine or its enantiomer D-tert-leucine is not feasible for applications demanding high stereochemical and conformational control. The presence of the tert-butyl group in L-tert-leucine introduces unique steric bulk and hydrophobicity, which directly influences molecular conformation, enzyme binding, and metabolic stability [1]. In pharmaceutical synthesis, even trace amounts of the undesired D-enantiomer can significantly compromise drug efficacy [2], while substitution with L-valine or L-isoleucine in protease inhibitors has been shown to drastically reduce oral bioavailability [3]. The quantitative evidence below demonstrates why procurement specifications for L-tert-leucine hydrochloride must prioritize high enantiomeric purity and the specific hydrochloride salt form for optimal performance in targeted research and industrial applications.

Quantitative Evidence for L-tert-Leucine Hydrochloride (CAS 139163-43-2) Differentiation: Head-to-Head Data


Superior Oral Bioavailability of L-tert-Leucine-Derived HIV-1 Protease Inhibitors vs. L-Valine/L-Isoleucine Analogs

In a study of aza-dipeptide HIV-1 protease inhibitors, acylation of the core structure with an L-tert-leucine derivative led to a significant increase in oral bioavailability compared to when the same position was substituted with L-valine or L-isoleucine [1]. This indicates L-tert-leucine's unique ability to enhance pharmacokinetic properties critical for drug development.

HIV Protease Inhibitors Oral Bioavailability Peptidomimetics

High Enantiomeric Purity Achievable for L-tert-Leucine (>99% ee) via Enzymatic Resolution

Penicillin G acylase-catalyzed kinetic resolution of DL-tert-leucine provides L-tert-leucine in high yield (83.1%) and with excellent enantiomeric excess (99% ee) [1]. This level of optical purity is essential for applications where the opposite enantiomer would be detrimental, and this specific resolution method offers a scalable, high-quality production route.

Enzymatic Resolution Enantiomeric Purity Chiral Building Block

Improved Catalytic Efficiency for L-tert-Leucine Production with Novel Leucine Dehydrogenase (PbLeuDH)

A newly characterized leucine dehydrogenase from Pseudomonas balearica (PbLeuDH) demonstrated superior catalytic efficiency for producing L-tert-leucine from its keto acid precursor (TMP) compared to other reported LeuDH enzymes [1]. This enzyme exhibited a Km of 4.92 mM and a kcat/Km of 24.49 s⁻¹ mM⁻¹, enabling high-yield biocatalytic production.

Biocatalysis Leucine Dehydrogenase Enzyme Kinetics

High-Yield, High-Conversion Stereoselective Synthesis of L-tert-Leucine Using a Thermostable Enzyme

A leucine dehydrogenase from Exiguobacterium sibiricum (EsLeuDH), co-expressed with a glucose dehydrogenase, enabled the decagram-scale synthesis of L-tert-leucine with 99% conversion and >99% enantiomeric excess [1]. The enzyme's good thermostability (half-life of 3.1 hours at 60°C) is a key advantage for robust industrial bioprocesses.

Biocatalysis Thermostable Enzyme Stereoselective Synthesis

L-tert-Leucine as a Superior P3 Moiety in HCV NS3 Protease Inhibitors

In the design of HCV NS3 serine protease inhibitors, incorporation of tert-leucine at the P3 position was 'clearly superior' compared to other residues tested, leading to compounds with excellent enzyme potency and selectivity . The most potent compound from this series achieved a cell-based replicon EC50 of 40 nM.

HCV Protease Inhibitors Peptidomimetics Structure-Activity Relationship (SAR)

Epimerization-Free Amide Coupling Using N-Acyl-L-tert-Leucine Derivatives

Amide bond formation using an N-acyl-L-tert-leucine derivative with a variety of amines proceeded with minimal epimerization (≤ 3%) at the stereogenic center, yielding the desired amides in good to excellent yields (75-95%) [1]. This contrasts with many other amino acid derivatives which can undergo significant racemization under standard coupling conditions.

Peptide Coupling Epimerization Control Amide Bond Formation

High-Impact Applications for L-tert-Leucine Hydrochloride (CAS 139163-43-2) Based on Differentiating Evidence


Design and Synthesis of Orally Bioavailable Protease Inhibitors

Based on evidence that L-tert-leucine incorporation significantly enhances oral bioavailability in HIV-1 protease inhibitors compared to L-valine or L-isoleucine [1], medicinal chemistry teams should prioritize procurement of high-purity L-tert-leucine hydrochloride for the development of peptidomimetic drug candidates targeting viral proteases (HIV, HCV) and other enzymes where oral delivery is a key goal.

High-Fidelity Peptide Synthesis Requiring Stereochemical Integrity

For the synthesis of complex peptides, especially those containing sterically hindered residues, L-tert-leucine hydrochloride is the preferred reagent. Data shows its derivatives undergo amide coupling with ≤ 3% epimerization [2], ensuring the final peptide product maintains the correct stereochemistry for biological activity. Procurement specifications should therefore require a high enantiomeric excess (e.g., >99% ee) for such applications.

Large-Scale Biocatalytic Production of L-tert-Leucine

Industrial biotech teams aiming to produce L-tert-leucine in-house should source the hydrochloride salt for conversion to the free amino acid. The validated use of high-performance enzymes like PbLeuDH (kcat/Km = 24.49 s⁻¹ mM⁻¹) [3] or thermostable EsLeuDH (half-life 3.1h at 60°C) [4] enables cost-effective, high-yield manufacturing from trimethylpyruvate, with reported conversions up to 99% and ee >99%.

Asymmetric Synthesis and Chiral Ligand Development

Researchers developing novel chiral ligands or auxiliaries for asymmetric catalysis can utilize L-tert-leucine hydrochloride as a versatile starting material. Its application in preparing chiral Schiff base ligands for the Cu(II)-mediated asymmetric Henry reaction, achieving up to 66% ee, demonstrates its utility in creating novel stereoselective catalysts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-tert-leucine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.